Ganodermic acid Jb

Structure-Activity Relationship Triterpenoid Classification Ganoderma lucidum

Ganodermic acid Jb (CAS 112430-68-9) is a lanostane-type triterpenoid isolated from the fruit body of Ganoderma lucidum. It is classified as a Type II ganoderic acid (GA), characterized by conjugated double bonds on its tetracyclic ring structure—a feature associated with enhanced bioactivity relative to Type I GAs.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
CAS No. 112430-68-9
Cat. No. B3338582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermic acid Jb
CAS112430-68-9
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O
InChIInChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-25,31-32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,24+,25+,28-,29-,30-/m1/s1
InChIKeyVFCVARJMDQZNKD-QZMBDJNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganodermic Acid Jb CAS 112430-68-9: A Type II Lanostane Triterpenoid for Targeted Research Procurement


Ganodermic acid Jb (CAS 112430-68-9) is a lanostane-type triterpenoid isolated from the fruit body of Ganoderma lucidum . It is classified as a Type II ganoderic acid (GA), characterized by conjugated double bonds on its tetracyclic ring structure—a feature associated with enhanced bioactivity relative to Type I GAs . With a molecular formula of C30H46O4 and molecular weight of 470.68 g/mol, this compound serves as a key metabolite in pharmacological studies of Ganoderma species, particularly in anti-cancer, anti-inflammatory, and hepatoprotective research contexts [1].

Ganodermic Acid Jb Selection Rationale: Why Not Any Lanostane Triterpenoid Will Suffice


Substitution among ganoderic acids is not scientifically valid due to marked structure-activity relationship (SAR) divergence. Even among closely related J-series analogs (Ja, Jb, Jc, Jd), differences in hydroxylation patterns, double bond conjugation, and side chain oxidation states produce distinct biological selectivity profiles. For example, ganoderic acid Jc displays selective inhibitory activity against HL-60 cells (IC50 = 8.30 µM) [1], while ganoderiol E exhibits selective cytotoxicity against MCF-7 cells (IC50 = 6.35 µM) [1]. Ganodermic acid Jb's specific Type II GA architecture—featuring conjugated double bonds absent in Type I GAs—confers a fundamentally different pharmacological footprint that cannot be replicated by arbitrary in-class alternatives .

Ganodermic Acid Jb Differential Evidence: Quantified Performance Against Comparators


Type II Ganoderic Acid Structural Classification Confers Conjugated Double Bond Advantage Over Type I GAs

Ganodermic acid Jb is unequivocally classified as a Type II ganoderic acid (GA), characterized by conjugated double bonds on its tetracyclic ring structure . This structural feature is consistently associated with superior bioactivity compared to Type I GAs, which lack this conjugation pattern . The conjugated diene system alters electron distribution and molecular planarity, directly influencing target binding affinity and cellular membrane interactions.

Structure-Activity Relationship Triterpenoid Classification Ganoderma lucidum

Cytotoxic Selectivity Profile Differentiation: Ganodermic Acid Jc as Structural Proxy for Jb's Cell Line Specificity

In a comprehensive bioactivity evaluation of terpenoids from Ganoderma sinense, ganoderic acid Jc (a close structural analog within the J-series) displayed selective inhibitory activity against HL-60 cells with an IC50 of 8.30 µM [1]. In contrast, ganoderiol E from the same study exhibited selective cytotoxic activity against MCF-7 cells with an IC50 of 6.35 µM [1]. This demonstrates that subtle structural variations within the lanostane triterpenoid class produce distinct cell line selectivity patterns. Ganodermic acid Jb, while structurally distinct from Jc, belongs to the same J-series and Type II GA subclass, suggesting a comparable yet unique selectivity fingerprint that warrants independent characterization. Direct quantitative data for ganodermic acid Jb's cytotoxicity are not available in the open literature; this evidence is presented as a class-level inference from the closest characterized analog.

Cytotoxicity HL-60 Cancer Cell Lines

Hydrophobicity Parameter (LogP = 7.02) Indicates Distinct Membrane Partitioning Versus More Polar Ganoderic Acids

Ganodermic acid Jb exhibits a calculated LogP value of 7.02 , indicating high lipophilicity. This physicochemical property directly influences membrane partitioning, cellular uptake kinetics, and tissue distribution profiles. While comparative LogP data for specific analogs are not collated in a single study, this value places Jb among the more hydrophobic ganoderic acids, contrasting with more polar derivatives that bear additional hydroxyl or carboxyl groups. The LogP value is a critical parameter for formulation development and in vivo study design.

Physicochemical Properties LogP Membrane Permeability

Ganodermic Acid Jb Applications: Evidence-Backed Research Scenarios for Scientific Procurement


Structure-Activity Relationship Studies on Type II Ganoderic Acid Conjugation Effects

Ganodermic acid Jb serves as a prototypical Type II GA for SAR investigations focused on the role of conjugated double bonds in bioactivity modulation. Its defined structural classification enables direct comparison with Type I GAs lacking conjugation [1]. Researchers investigating how tetracyclic ring conjugation influences target binding, cytotoxicity selectivity, or membrane interactions should procure Jb as a reference Type II GA standard.

J-Series Analog Comparative Screening for Cell Line Selectivity Profiling

Given the demonstrated selective cytotoxicity of ganoderic acid Jc against HL-60 cells (IC50 = 8.30 µM) [1], procurement of ganodermic acid Jb enables parallel screening to elucidate the structure-selectivity relationship within the J-series subfamily. Comparative head-to-head evaluation of Ja, Jb, Jc, and Jd across standardized cell panels would define the contribution of specific hydroxylation and side chain modifications to cell type specificity.

Lipophilic Triterpenoid Formulation Development and Membrane Interaction Studies

With a calculated LogP of 7.02 [1], ganodermic acid Jb represents a highly lipophilic triterpenoid suitable for studies on membrane partitioning, intracellular accumulation, and formulation optimization for hydrophobic natural products. This compound can serve as a model analyte for developing nanoformulations, liposomal encapsulation strategies, or solubility enhancement approaches for poorly water-soluble ganoderic acids.

Ganoderma Species Authentication and Quality Control Reference Standard

Ganodermic acid Jb has been identified in Ganoderma lucidum and related species and can be employed as a chemical marker in HPLC fingerprinting methods for species authentication and quality control [1]. Procurement of high-purity (≥98%) Jb standard enables its use as a reference compound in analytical method development, batch-to-batch consistency evaluation, and chemotaxonomic studies of Ganoderma spp. .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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